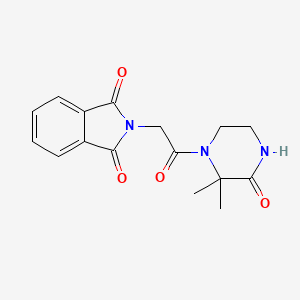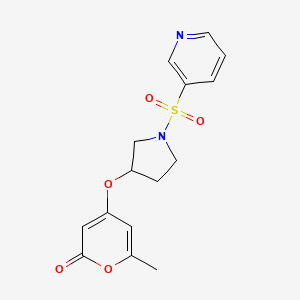
6-methyl-4-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-4-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one is a chemical compound that has gained attention in scientific research due to its potential use as a pharmaceutical agent.
Applications De Recherche Scientifique
Microwave-Assisted Synthesis and Anticancer Activity
Microwave-assisted synthesis techniques have been employed to efficiently produce polysubstituted 4H-pyran derivatives, demonstrating potent anticancer activity against various human cancer cell lines. This illustrates the relevance of pyran derivatives in the development of new anticancer agents (S. Hadiyal et al., 2020).
Sulfonates and Sulfonamides Synthesis
Research on synthesizing mono- and bis-chlorosulfonylarylpyrones and related sulfonates and sulfonamides indicates the chemical versatility of pyran derivatives. These compounds, derived from reactions with chlorosulfonic acid, have potential applications in developing new materials and chemicals with specific functional properties (A. Shahrisa et al., 2010).
Coordination Chemistry and Luminescent Compounds
Derivatives of pyridine and pyran have been utilized as ligands in coordination chemistry, leading to the development of luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical properties (M. Halcrow, 2005). This underscores the role of such compounds in advancing materials science and sensor technology.
Drug Delivery Systems
Innovative drug delivery systems have been designed using water-soluble metalla-cages to encapsulate lipophilic pyrenyl derivatives. This research highlights the potential of pyran and pyridine derivatives in enhancing the solubility and bioavailability of hydrophobic therapeutic agents, offering new avenues for drug delivery technology development (J. Mattsson et al., 2010).
Propriétés
IUPAC Name |
6-methyl-4-(1-pyridin-3-ylsulfonylpyrrolidin-3-yl)oxypyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S/c1-11-7-13(8-15(18)21-11)22-12-4-6-17(10-12)23(19,20)14-3-2-5-16-9-14/h2-3,5,7-9,12H,4,6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDAKBDBCYQXQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(C2)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{4-cyano-5-[(4-ethoxyphenyl)amino]-1,3-oxazol-2-yl}-N,N-diethylbenzenesulfonamide](/img/structure/B2675894.png)

![(6-Cyclopropylpyrimidin-4-yl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone](/img/structure/B2675897.png)
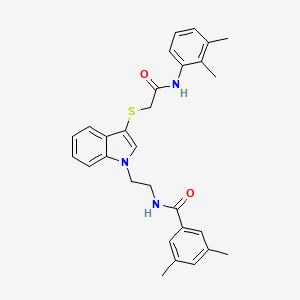
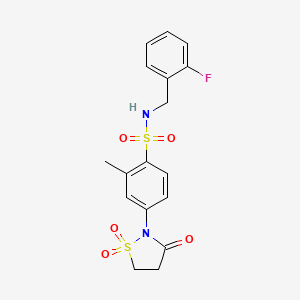
![N-(2,5-dimethoxyphenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2675900.png)
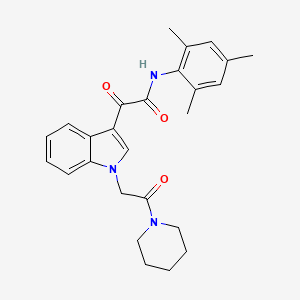
![2-[4-(Trifluoromethyl)pyridin-3-yl]propan-1-ol](/img/structure/B2675905.png)
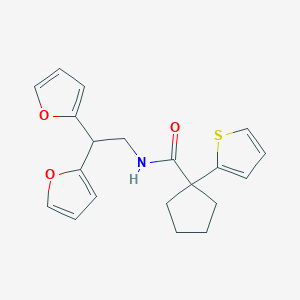
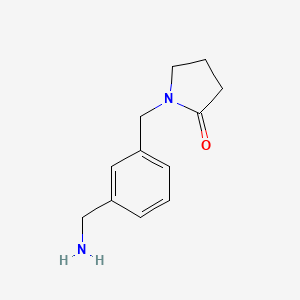
![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2675910.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride](/img/structure/B2675914.png)
